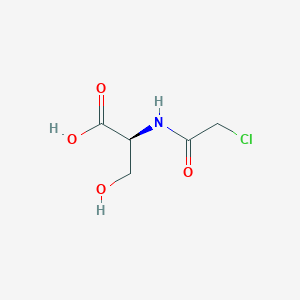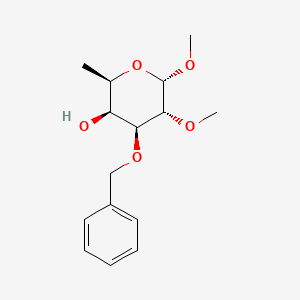![molecular formula C10H9F B15205372 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene is an organic compound with the molecular formula C10H9F. This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,3-butadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene typically involves the reaction of 2-fluorobenzene with 1,3-butadiene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzene is reacted with 1,3-butadiene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
Applications De Recherche Scientifique
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound to study drug-receptor interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, influencing its activity. The pathways involved may include signal transduction mechanisms and metabolic processes that are modulated by the compound’s structure and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene include other fluorinated aromatic compounds such as:
1-Fluoro-2-(1,3-butadienyl)benzene: Similar in structure but with different substitution patterns.
2-Fluoro-1,3-butadiene: Lacks the aromatic benzene ring but contains the fluorinated butadiene moiety.
1,4-Difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the butadienyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H9F |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-[(1E)-buta-1,3-dienyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1H2/b6-3+ |
Clé InChI |
COEBTIGMXUBXNA-ZZXKWVIFSA-N |
SMILES isomérique |
C=C/C=C/C1=CC=CC=C1F |
SMILES canonique |
C=CC=CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



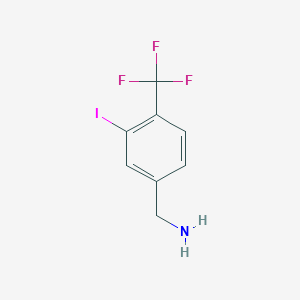

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
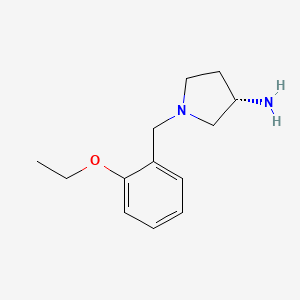

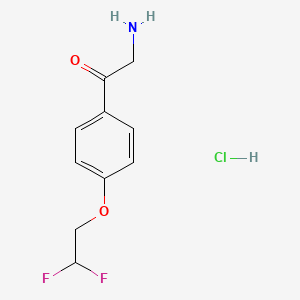
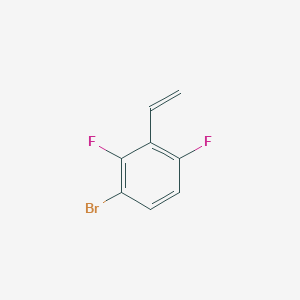
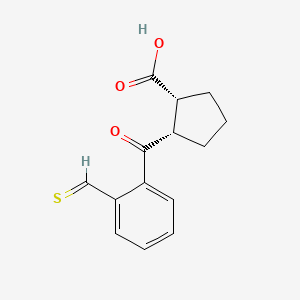
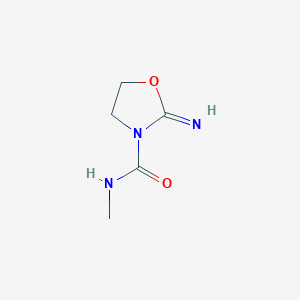

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
